8-Fluoro-1-methylisoquinolin-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-1-methylisoquinolin-3-amine typically involves the introduction of a fluorine atom into the isoquinoline ring. One common method is the nucleophilic substitution reaction, where a suitable leaving group in the isoquinoline precursor is replaced by a fluorine atom. For example, 3-aminoquinoline can be converted to 3-fluoroquinoline using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods
Industrial production of fluorinated isoquinolines often involves large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process may include steps such as purification and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-1-methylisoquinolin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Fluorinating agents like DAST or Selectfluor can be used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield this compound N-oxide .
Scientific Research Applications
8-Fluoro-1-methylisoquinolin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound can be used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 8-Fluoro-1-methylisoquinolin-3-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, fluorinated isoquinolines can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Similar Compounds
3-Fluoroquinoline: Another fluorinated isoquinoline with similar chemical properties.
5-Fluoroisoquinoline: A compound with a fluorine atom at a different position on the isoquinoline ring.
8-Fluoro-1-methylisoquinolin-5-amine: A closely related compound with the fluorine atom at the 5-position.
Uniqueness
8-Fluoro-1-methylisoquinolin-3-amine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties. The position of the fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9FN2 |
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Molecular Weight |
176.19 g/mol |
IUPAC Name |
8-fluoro-1-methylisoquinolin-3-amine |
InChI |
InChI=1S/C10H9FN2/c1-6-10-7(5-9(12)13-6)3-2-4-8(10)11/h2-5H,1H3,(H2,12,13) |
InChI Key |
JRLAZVNJRFSDMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=N1)N)C=CC=C2F |
Origin of Product |
United States |
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